N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has shown promising antimicrobial activity. It has been tested against bacterial and fungal strains and has shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity through DPPH, ABTS, and ferric reducing power assays . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus this compound could have potential applications in health and wellness.
Toxicity Studies
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . Understanding the toxicity of a compound is crucial in assessing its safety for use in various applications.
Anticancer Activity
The compound has been studied for its potential anticancer activity. It has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and has shown promising results .
Drug Design
The compound has been used in the design of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . This suggests potential applications in pharmaceutical research and drug design.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . This involves using computer simulations to predict the behavior of the compound, which can be a valuable tool in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It’s known that in suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions involve transmetalation, which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKXNSDTADPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide |
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